molecular formula C13H11Cl B161239 4-(Chloromethyl)biphenyl CAS No. 1667-11-4

4-(Chloromethyl)biphenyl

Cat. No. B161239
CAS RN: 1667-11-4
M. Wt: 202.68 g/mol
InChI Key: HLQZCRVEEQKNMS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)biphenyl is an important biphenyl derivative with a wide range of applications in medicine, polymer liquid crystal, and dyestuff . It can be used to synthesize non-steroidal anti-inflammatory drugs such as 4-biphenylacetic acid and fenbufen, and the anti-inflammatory and analgesic drug felbinacethyl .


Synthesis Analysis

The synthesis of 4,4’-Bis(chloromethyl)biphenyl involves a one-pot sulfonated catalyst . A solution of the monomer, 4,4’-bis(chloromethyl)biphenyl, in 1,2-dichloroethane is cooled to 0 °C and chlorosulfonic acid is added to initiate polymerization . Another method involves the chloromethylation of biphenyl with paraformaldehyde and gaseous HCl with ZnCl2 as a catalyst .


Molecular Structure Analysis

The molecular formula of 4-(Chloromethyl)biphenyl is C13H11Cl . The InChI string is InChI=1S/C13H11Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 and the Canonical SMILES string is C1=CC=C(C=C1)C2=CC=C(C=C2)CCl .


Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . More specifically, a solution of the monomer, 4,4’-bis(chloromethyl)biphenyl, in 1,2-dichloroethane is cooled to 0 °C and chlorosulfonic acid is added to initiate polymerization .


Physical And Chemical Properties Analysis

4-(Chloromethyl)biphenyl is a powder with a molecular weight of 202.68 g/mol . It has a melting point of 70-73 °C (lit.) and a boiling point of 321.03°C (rough estimate) . The density is estimated to be 1.1339 .

Safety And Hazards

4-(Chloromethyl)biphenyl may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1-(chloromethyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQZCRVEEQKNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075190
Record name 1,1'-Biphenyl, 4-(chloromethyl)-
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Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)biphenyl

CAS RN

1667-11-4
Record name 4-Phenylbenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1667-11-4
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Record name 4-Chloromethylbiphenyl
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Record name 4-(Chloromethyl)biphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16277
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Record name 1,1'-Biphenyl, 4-(chloromethyl)-
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Record name 4-(chloromethyl)biphenyl
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Record name 4-CHLOROMETHYLBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
ZJ Jain, PS Gide, RS Kankate - Arabian Journal of Chemistry, 2017 - Elsevier
… Taking Losartan as lead compound, the benzene ring with imidazole was fused and the coupling reaction with 4-chloromethyl biphenyl 2′- carboxylic acid was carried out to get the …
Number of citations: 83 www.sciencedirect.com
J Ashby, RW Trueman, J Styles, MG Penman… - …, 1981 - academic.oup.com
… of a moncyclic carcinogen/mutagen, we have compared, in vitro, the weak monocyclic carcinogen/mutagen benzyl chloride (4,7) (III) with its 4-phenyl derivative, 4-chloromethylbiphenyl (…
Number of citations: 17 academic.oup.com
HA Dinçer, E Gonca, A Gül - Dyes and Pigments, 2008 - Elsevier
Novel phthalocyanines with biphenyl substituents and ester groups that are readily soluble in organic solvents were synthesized from a phthalonitrile derivative obtained by …
Number of citations: 37 www.sciencedirect.com
W Adam, K Schneider - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
In laser-jet (LJ) photolysis (high intensity) of the ether 4-(4-benzoylphenoxymethyl)biphenyl 1 a two-photon process is observed in CCl4 to yield 4-(chloromethyl)biphenyl 5 as product (3…
Number of citations: 1 pubs.rsc.org
AS Kumar, S Ghosh, R Soundararajan, GN Mehta - Arkivoc, 2009 - arkat-usa.org
An improved, convergent and industrially useful process suitable for large-scale production of Telmisartan has been described. The key steps are Suzuki coupling for the preparation of …
Number of citations: 4 www.arkat-usa.org
AS Kumar, S Ghosh, GN Mehta… - Synthetic …, 2009 - Taylor & Francis
… The key steps include Suzuki coupling for the preparation of key intermediate 2-(4′-chloromethyl-biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole 10 of telmisartan, N-alkylation, and …
Number of citations: 9 www.tandfonline.com
RS Tippins, R Waters, JM Parry - Mutation Research Letters, 1982 - Elsevier
… Similarly, after exposure to the chemical mutagen 4-chloromethyl-biphenyl (4CMB) single-strand breaks accumulated at the restrictive temperature. Hence the technique described …
Number of citations: 2 www.sciencedirect.com
D VISAGAPERUMAL, P VENKATESAN… - The Indian …, 2004 - Bazaz Publications
Number of citations: 0
A Ashby - Mutat. Res
Number of citations: 1
HR Penikelapati, S Ambati, TV Maruthikumar…
Number of citations: 0

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